(s)-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol
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Overview
Description
(s)-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol is a chiral compound with a phenoxyphenyl group attached to an aminoethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol typically involves the reaction of 4-phenoxybenzaldehyde with a suitable amine, followed by reduction. One common method involves the use of sodium borohydride as a reducing agent in an ethanol solvent . The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(s)-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or the phenoxyphenyl moiety.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxybenzaldehyde, while substitution reactions can produce a variety of derivatives with different functional groups attached to the phenoxyphenyl ring.
Scientific Research Applications
(s)-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (s)-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)ethanol: Similar in structure but with a methoxy group instead of a phenoxy group.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with different functional groups.
Uniqueness
(s)-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both amino and phenoxyphenyl groups. This combination of features contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
(2S)-2-amino-2-(4-phenoxyphenyl)ethanol |
InChI |
InChI=1S/C14H15NO2/c15-14(10-16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9,14,16H,10,15H2/t14-/m1/s1 |
InChI Key |
LMSNUMFFSQXLQO-CQSZACIVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)[C@@H](CO)N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(CO)N |
Origin of Product |
United States |
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